molecular formula C19H19N3O3S B5368383 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-(phenylsulfonyl)piperidine

4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-(phenylsulfonyl)piperidine

Cat. No. B5368383
M. Wt: 369.4 g/mol
InChI Key: VGCFHBVCFFGZTE-UHFFFAOYSA-N
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Description

4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-(phenylsulfonyl)piperidine, also known as POP, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.

Scientific Research Applications

4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-(phenylsulfonyl)piperidine has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, this compound has been found to exhibit potent anticonvulsant and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of epilepsy and chronic pain. In neuroscience, this compound has been shown to modulate the activity of ion channels in the brain, suggesting that it may have neuroprotective effects. In materials science, this compound has been used as a building block for the synthesis of novel polymers with unique properties.

Mechanism of Action

The mechanism of action of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-(phenylsulfonyl)piperidine is not yet fully understood, but it is believed to involve the modulation of ion channels in the brain. This compound has been found to interact with voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. By modulating the activity of these channels, this compound may be able to reduce the excitability of neurons, leading to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects, including the modulation of ion channel activity, the inhibition of inflammation, and the reduction of oxidative stress. In animal studies, this compound has been shown to reduce the severity and frequency of seizures, as well as to reduce pain in models of neuropathic pain. This compound has also been found to have neuroprotective effects, suggesting that it may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-(phenylsulfonyl)piperidine for lab experiments is its high purity and yield, which makes it suitable for use in a variety of research applications. However, one of the limitations of this compound is its relatively high cost, which may limit its use in certain research settings. Additionally, the mechanism of action of this compound is not yet fully understood, which may limit its potential applications in some fields.

Future Directions

There are several potential future directions for research on 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-(phenylsulfonyl)piperidine. One area of interest is the development of new drugs based on the structure of this compound, which may have improved efficacy and fewer side effects. Another area of interest is the investigation of the role of this compound in the modulation of ion channels in the brain, which may lead to a better understanding of its mechanism of action. Finally, there is potential for the use of this compound as a building block for the synthesis of novel materials with unique properties, which may have applications in fields such as electronics and energy storage.

Synthesis Methods

The synthesis of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-(phenylsulfonyl)piperidine involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with piperidine and phenylsulfonyl chloride. The resulting compound has been found to have high purity and yield, making it suitable for use in various research applications.

properties

IUPAC Name

5-[1-(benzenesulfonyl)piperidin-4-yl]-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c23-26(24,17-9-5-2-6-10-17)22-13-11-16(12-14-22)19-20-18(21-25-19)15-7-3-1-4-8-15/h1-10,16H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGCFHBVCFFGZTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC(=NO2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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